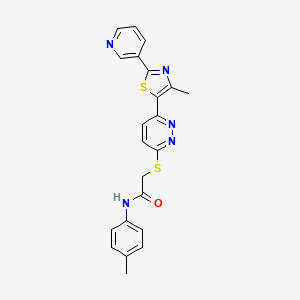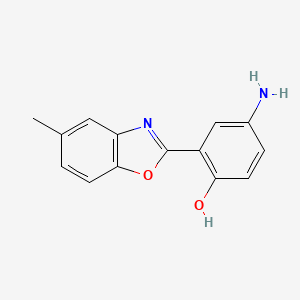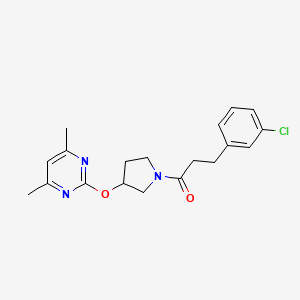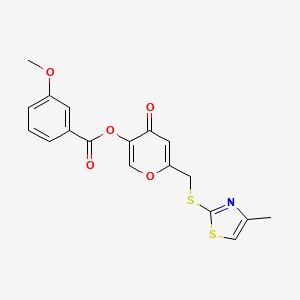![molecular formula C24H27N5O6S2 B2674880 (Z)-methyl 2-(1-(3-((3-(3-ethoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031361-91-7](/img/structure/B2674880.png)
(Z)-methyl 2-(1-(3-((3-(3-ethoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a specific functional group. For example, the thioxothiazolidine ring could be formed through a condensation reaction, while the pyrido[1,2-a]pyrimidine ring could be formed through a cyclization reaction .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the ethoxy group could potentially undergo nucleophilic substitution reactions, while the carbonyl groups could undergo addition reactions .Scientific Research Applications
Novel Synthesis Methods
The compound has been prepared as part of studies focusing on the synthesis of oxothiazolidine derivatives. These processes involve reactions between thiocarbonohydrazides and dimethyl acetylene dicarboxylate, highlighting the compound's role in forming structurally complex and pharmacologically significant heterocycles (Hassan et al., 2012).
Potential Pharmacological Applications
While the direct pharmacological applications of this specific compound are not detailed in the available research, its structural features suggest potential in drug development. Thiazolidinone derivatives, for example, are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of related compounds, such as pyrrolo[2,1-b]thiazol-3-one derivatives, underscores the interest in utilizing such molecular frameworks for developing new therapeutic agents (Tverdokhlebov et al., 2005).
Antimicrobial Potential
Research has also explored the antimicrobial potential of novel thiazolidinone derivatives, including compounds with similar structural motifs. These studies emphasize the antimicrobial activity against various bacterial and fungal strains, highlighting the compound's relevance in the search for new antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Future Directions
Properties
IUPAC Name |
methyl 2-[1-[3-[(Z)-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O6S2/c1-3-35-12-6-10-29-23(33)17(37-24(29)36)13-15-20(26-18-7-4-5-9-28(18)22(15)32)27-11-8-25-21(31)16(27)14-19(30)34-2/h4-5,7,9,13,16H,3,6,8,10-12,14H2,1-2H3,(H,25,31)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLZWNNPAMNMSE-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2674797.png)
![2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2674798.png)

![3-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2674803.png)

![1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2674807.png)


![4-[2-[(3-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2674814.png)

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2674817.png)
![N-[(1-Benzyltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2674818.png)


